![molecular formula C17H28N4O3 B2916196 [1-(6-乙氧基-嘧啶-4-基)-哌啶-4-基]-甲基-氨基甲酸叔丁酯 CAS No. 1353946-01-6](/img/structure/B2916196.png)

[1-(6-乙氧基-嘧啶-4-基)-哌啶-4-基]-甲基-氨基甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

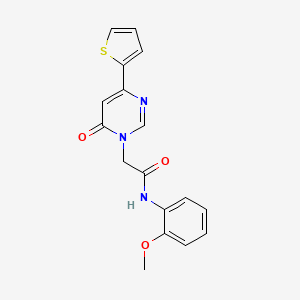

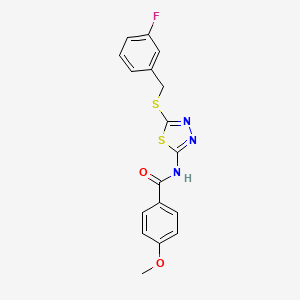

“[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C17H28N4O3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H28N4O3/c1-5-23-15-10-14 (19-12-20-15)21-8-6-13 (7-9-21)11-18-16 (22)24-17 (2,3)4/h10,12-13H,5-9,11H2,1-4H3, (H,18,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis

This compound has a molecular weight of 336.43 . It’s a solid at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar resource.科学研究应用

激活小电导钙激活钾离子通道

Hougaard 等人 (2009) 的一项研究讨论了一种与 [1-(6-乙氧基-嘧啶-4-基)-哌啶-4-基]-甲基-氨基甲酸叔丁酯类似的化合物,名为 GW542573X。这种化合物是小电导钙激活钾离子通道 (SK, KCa2) 的激活剂。GW542573X 是描述的第一个 SK1 选择性化合物,与以前的 SK 通道调节剂相比表现出独特的特性 (Hougaard 等人,2009)。

嘧啶酮衍生物的体外生物活性

Rosowsky 等人 (1994) 研究了包括 1-[4-(叔丁氧羰基)苯基]-3-吡咯烷酮和 1-[3-(叔丁氧羰基)苯基]-4-哌啶酮在内的化合物,这些化合物与 [1-(6-乙氧基-嘧啶-4-基)-哌啶-4-基]-甲基-氨基甲酸叔丁酯有关。这些化合物表现出不同的生物活性,例如作为小鼠肝叶酸多谷氨酸合成酶的底物和抑制二氢叶酸还原酶 (Rosowsky 等人,1994)。

从丝氨酸合成哌啶衍生物

Acharya 和 Clive (2010) 展示了从丝氨酸合成哌啶衍生物的方法,该方法可能适用于合成该化合物的变体。这些衍生物可用作含有取代哌啶亚基的各种胺的中间体 (Acharya & Clive, 2010)。

抗菌应用

Hossan 等人 (2012) 探索了嘧啶酮和恶唑酮衍生物的抗菌特性,这可能与 [1-(6-乙氧基-嘧啶-4-基)-哌啶-4-基]-甲基-氨基甲酸叔丁酯在抗菌领域的合成和潜在应用有关 (Hossan 等人,2012)。

不同的反应和合成方法

Rossi 等人 (2007) 讨论了涉及诸如 1-叔丁氧羰基-3-甲基-4-乙氧羰基-1,2-二氮杂-1,3-二烯等化合物的不同合成方法,这可能与合成或改性 [1-(6-乙氧基-嘧啶-4-基)-哌啶-4-基]-甲基-氨基甲酸叔丁酯等化合物有关 (Rossi 等人,2007)。

对映选择性合成和生物活性

Passarella 等人 (2005) 报道了使用 2-(2-氧代-乙基)-哌啶-1-羧酸叔丁酯对映选择性合成化合物,突出了此类方法在合成和研究与 [1-(6-乙氧基-嘧啶-4-基)-哌啶-4-基]-甲基-氨基甲酸叔丁酯相关的化合物的生物活性的潜力 (Passarella 等人,2005)。

安全和危害

未来方向

作用机制

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

The key mechanism of action of many pyrimidine derivatives involves the suppression of the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . The beneficial effects of these compounds are credited to the deficiency of these eicosanoids .

Biochemical Pathways

The tert-butyl group, a part of this compound, is known for its unique reactivity pattern and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

The presence of the tert-butyl group in this compound might influence its pharmacokinetic properties .

Action Environment

The presence of the tert-butyl group in this compound might influence its stability and reactivity .

属性

IUPAC Name |

tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-6-23-15-11-14(18-12-19-15)21-9-7-13(8-10-21)20(5)16(22)24-17(2,3)4/h11-13H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGYEMMIFOQMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide](/img/structure/B2916115.png)

![3-isopentyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916116.png)

![N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2916118.png)

![5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B2916136.png)